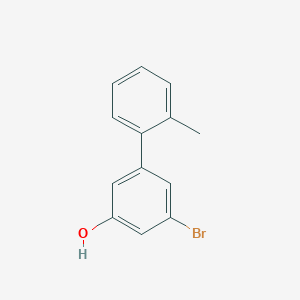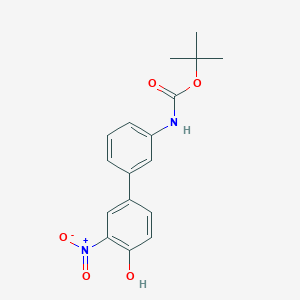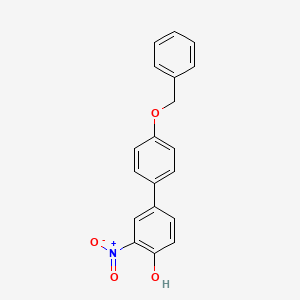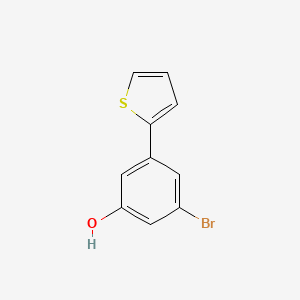
3-Bromo-5-(2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-methylphenyl)phenol, 95% (3-BMPP) is an organic compound with a wide range of applications in both scientific research and lab experiments. It is a white to pale yellow crystalline solid with a melting point of 112-114°C and a boiling point of 275°C. 3-BMPP is a versatile compound, with a wide range of potential applications.
Scientific Research Applications
3-Bromo-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and alcohols. It is also used in the synthesis of polymers, such as polyurethanes, polyimides, and polyesters. 3-Bromo-5-(2-methylphenyl)phenol, 95% is also used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals.
Mechanism of Action
3-Bromo-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of various organic compounds. It activates the reactants and facilitates the formation of the desired product. It also acts as an electron transfer agent, allowing the reactants to exchange electrons and form the desired product.
Biochemical and Physiological Effects
3-Bromo-5-(2-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have biochemical and physiological effects. For example, the compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have antifungal, antibiotic, or antiviral properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is a versatile compound with a wide range of potential applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is not soluble in water, so it must be used in an aqueous solution. Additionally, it is not always easy to control the reaction rate and the resulting product may not be as pure as desired.
Future Directions
There are several potential future directions for 3-Bromo-5-(2-methylphenyl)phenol, 95%. One potential direction is to develop more efficient and cost-effective methods for synthesizing 3-Bromo-5-(2-methylphenyl)phenol, 95%. Additionally, researchers could explore new applications of 3-Bromo-5-(2-methylphenyl)phenol, 95%, such as in the synthesis of polymers or pharmaceuticals. Finally, researchers could explore the potential biochemical and physiological effects of compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95%.
Synthesis Methods
3-Bromo-5-(2-methylphenyl)phenol, 95% is typically synthesized from the reaction of 2-methylphenol and bromine in an aqueous solution. The reaction is conducted in the presence of sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and requires a few hours to complete. The resulting product is a white to pale yellow crystalline solid.
properties
IUPAC Name |
3-bromo-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLPQSLDQIOPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686349 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methylphenyl)phenol | |
CAS RN |
1261888-69-0 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)







![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

